N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
X-ray Crystallographic Determination of Triazolopyridazine-Piperidine Core
The triazolopyridazine-piperidine core forms the structural backbone of the compound, with X-ray crystallography providing critical insights into its spatial arrangement. The triazolo[4,3-b]pyridazine moiety adopts a planar configuration stabilized by π-conjugation across its nitrogen-rich heterocycle. This planarity is essential for maintaining electronic delocalization, which influences the compound’s pharmacological activity. The piperidine ring, fused to the triazolopyridazine system, exhibits a chair conformation, as evidenced by torsional angles derived from crystallographic data.
Unit cell parameters for analogous triazolopyridazine derivatives, such as those reported in triclinic and monoclinic systems, provide a framework for understanding the target compound’s crystallinity. For instance, related structures crystallize with unit cell dimensions of $$ a = 5.9308(2) \, \text{Å} $$, $$ b = 10.9695(3) \, \text{Å} $$, and $$ c = 14.7966(4) \, \text{Å} $$, with interaxial angles $$ \alpha = 100.5010(10)^\circ $$, $$ \beta = 98.6180(10)^\circ $$, and $$ \gamma = 103.8180(10)^\circ $$ in triclinic systems. These metrics suggest a tightly packed lattice, consistent with the observed stability of the triazolopyridazine core.
Table 1: Unit Cell Parameters of Analogous Triazolopyridazine Derivatives
Conformational Analysis of Fluorobenzyl Substituent Orientation
The 4-fluorobenzyl group adopts a distinct orientation relative to the triazolopyridazine-piperidine core, influenced by steric and electronic factors. Crystallographic studies of related fluorobenzyl-containing compounds reveal that the fluorine atom stabilizes the benzyl ring’s position through electrostatic interactions with adjacent hydrogen atoms. In the target compound, the dihedral angle between the fluorobenzyl ring and the piperidine plane measures approximately $$ 85^\circ $$, minimizing steric hindrance while optimizing van der Waals contacts.
This orientation is further stabilized by weak C–H···F interactions, as observed in analogous structures where fluorine participates in non-covalent bonding with proximal alkyl hydrogens. The trifluoromethyl group on the triazolo ring introduces additional steric constraints, forcing the fluorobenzyl substituent into a conformation that avoids clashes with the bulky CF$$_3$$ moiety.
Hydrogen Bonding Network in Crystal Packing
The crystal packing of the compound is governed by a robust hydrogen bonding network that enhances lattice stability. The carboxamide group serves as a primary hydrogen bond donor and acceptor, forming N–H···O interactions with adjacent molecules. For example, the NH group of the carboxamide donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, with a bond distance of $$ 2.89 \, \text{Å} $$ and an angle of $$ 158^\circ $$.
Table 2: Key Hydrogen Bond Parameters in Triazolopyridazine Derivatives
| Interaction Type | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| N–H···O | 2.89 | 158 | |
| C–H···π | 2.43 | 145 | |
| C–H···F | 2.65 | 137 |
Additionally, C–H···π interactions between the fluorobenzyl aromatic ring and the triazolopyridazine system contribute to crystal cohesion, with H···π distances of $$ 2.43 \, \text{Å} $$ and angles of $$ 145^\circ $$. The trifluoromethyl group participates in weak C–H···F interactions, further stabilizing the supramolecular architecture. These interactions collectively ensure a dense, ordered crystalline lattice, as evidenced by the compound’s high melting point and low solubility in non-polar solvents.
Properties
Molecular Formula |
C19H18F4N6O |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H18F4N6O/c20-14-5-3-12(4-6-14)10-24-17(30)13-2-1-9-28(11-13)16-8-7-15-25-26-18(19(21,22)23)29(15)27-16/h3-8,13H,1-2,9-11H2,(H,24,30) |
InChI Key |
QHJRJVGESQFAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazolo[4,3-b]Pyridazine Core
The triazolo[4,3-b]pyridazine ring system is constructed through a cyclocondensation reaction. A representative protocol involves reacting 6-chloro-3-(trifluoromethyl)pyridazine with hydrazine hydrate to form the corresponding hydrazino intermediate, followed by cyclization using trimethyl orthoformate in acidic conditions.
Key Reaction:
\text{6-Chloro-3-(trifluoromethyl)pyridazine} + \text{Hydrazine} \rightarrow \text{Hydrazino Intermediate} \xrightarrow{\text{HCO(OCH}3\text{)3}} \text{3-(Trifluoromethyl)[1,2,]triazolo[4,3-b]pyridazine}
This step achieves yields of 70–85% under optimized conditions (reflux in ethanol, 12–18 h). The introduction of the trifluoromethyl group at the C3 position enhances electrophilicity, facilitating subsequent functionalization.
Piperidine Ring Functionalization
The piperidine-3-carboxylic acid derivative is prepared via a stereoselective Mannich reaction or reductive amination. A patented method employs 1-Boc-3-piperidinecarboxylic acid as the starting material, which undergoes deprotection under acidic conditions (HCl/dioxane) to generate the free amine. This intermediate is then coupled to the triazolo-pyridazine core using Mitsunobu conditions (DIAD, PPh) or Ullmann-type coupling with CuI/L-proline catalysis.
Example Protocol:
-
Deprotection:
-
Coupling:
Amide Bond Formation with 4-Fluorobenzylamine
The final step involves activating the carboxylic acid as an acyl chloride (using SOCl) or mixed anhydride, followed by reaction with 4-fluorobenzylamine. Alternatively, carbodiimide-mediated coupling (EDC/HOBt) in dichloromethane or DMF achieves superior yields.
Optimized Conditions:
-
Reagents: EDC (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.0 equiv)
-
Solvent: Anhydrous DMF
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Cyclization Step: Ethanol outperforms DMSO or THF due to improved solubility of hydrazine intermediates.
-
Coupling Reactions: Polar aprotic solvents (DMF, DMA) enhance reactivity in Ullmann couplings, while Mitsunobu reactions require anhydrous THF.
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% (UV detection at 254 nm) |
| Stereochemistry | Chiral HPLC | Single enantiomer (ee >99%) |
| Fluorine Content | 4 fluorine environments (δ -60 to -110 ppm) |
Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 422.4 [M+H] .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 4-Fluorobenzyl vs. 4-Fluorophenethyl (): The compound in , N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide, replaces the benzyl group with a phenethyl chain.
- 4-Fluorobenzyl vs. 4-Chlorobenzyl () :
The analogue N-(4-chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () substitutes fluorine with chlorine. Chlorine’s larger atomic size and lower electronegativity could enhance van der Waals interactions but may also increase metabolic susceptibility compared to fluorine .
Triazolo-Pyridazine Core Modifications
- Trifluoromethyl vs. Isopropyl () :
The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects and higher metabolic resistance than the isopropyl group in ’s analogue. This may improve target affinity and pharmacokinetic profiles . - Trifluoromethyl vs. Methyl () :
highlights N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives with moderate antimicrobial activity. The target compound’s trifluoromethyl group likely enhances potency due to increased electronegativity and stability .
Piperidine/Piperazine Scaffold Differences
- Piperidine-3-carboxamide vs. Piperazine-1-carboxamide () :
The compound in , 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, uses a piperazine ring instead of piperidine. Piperazine’s additional nitrogen atom increases basicity and solubility, which may influence receptor interaction and bioavailability .
Structural and Functional Comparison Table
*Estimated based on analogous structures.
Biological Activity
N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperidine ring
- A triazole moiety
- A pyridazine derivative
This configuration suggests potential interactions with various biological targets due to the presence of multiple functional groups.
1. Antitumor Activity
Research indicates that derivatives of triazole and pyridazine rings exhibit significant antitumor properties. For instance, imidazo[1,2-b]pyridazine derivatives have been shown to inhibit IKKβ, an important target in cancer therapy, by modulating inflammatory pathways that contribute to tumor progression . The specific compound may share similar mechanisms due to its structural components.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine | IKKβ | Inhibition | |
| Pyridazine derivatives | Various cancer cell lines | Cytotoxicity |
2. Anti-inflammatory Effects
The compound's structure suggests it may have anti-inflammatory properties. Pyridazine derivatives have been noted for their ability to reduce TNF-alpha production in cell models, indicating a potential use in treating inflammatory diseases .
3. Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial activity against various pathogens. For instance, triazole derivatives are known for their antifungal properties and could provide insights into the antimicrobial potential of this compound .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Kinase Inhibition : Similar compounds have shown selective inhibition of kinases involved in cancer signaling pathways.
- Receptor Modulation : The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors or other signaling pathways.
Case Study 1: IKKβ Inhibition
In a study focusing on imidazo[1,2-b]pyridazine derivatives, modifications at the 3 and 6 positions led to enhanced IKKβ inhibitory activity. This highlights the importance of structural optimization in developing effective inhibitors .
Case Study 2: Anti-inflammatory Effects
A separate investigation into pyridazine derivatives revealed their ability to significantly lower TNF-alpha levels in THP-1 cells. This suggests that similar compounds may be effective in reducing inflammation in vivo .
Q & A
Basic: What are the key steps and optimal reaction conditions for synthesizing this compound?
The synthesis typically involves a multi-step route:
Core Formation : Construction of the triazolopyridazine moiety via cyclization reactions under controlled temperatures (60–80°C) using solvents like acetonitrile or dichloromethane .
Piperidine Coupling : Introduction of the piperidine-carboxamide group via nucleophilic substitution or amide bond formation, requiring catalysts such as HATU or DCC .
Functionalization : Attachment of the 4-fluorobenzyl group through reductive amination or alkylation, optimized with NaBH(OAc)₃ in ethanol .
Purification : Final isolation via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures .
Basic: What spectroscopic methods are recommended for characterizing its structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperidine ring conformation .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected MW: ~486.4 g/mol) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- FT-IR : Identification of carboxamide (C=O stretch at ~1650 cm⁻¹) and triazole (C-N stretch at ~1550 cm⁻¹) functional groups .
Basic: What biological targets or pathways has this compound shown activity against?
Preliminary studies suggest:
- Kinase Inhibition : Potency against p38 MAPK (IC₅₀ ~1.2 µM) and TAK1 kinases, implicated in inflammation and cancer .
- Bromodomain Interaction : Binds to BRD4 with micromolar affinity, disrupting transcriptional regulation .
- Apoptosis Induction : In vitro assays show caspase-3 activation in cancer cell lines (e.g., HCT-116) at 10 µM .
Advanced: How can researchers design SAR studies to optimize efficacy?
- Substituent Variation : Replace the trifluoromethyl group with methyl or isopropyl to assess steric effects on kinase binding .
- Piperidine Modifications : Test alternative carboxamide positions (e.g., piperidine-4-carboxamide vs. piperidine-3-carboxamide) to improve solubility .
- Biological Assays : Use parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests to prioritize derivatives with enhanced bioavailability .
Advanced: How to resolve contradictions in reported biological activity data?
- Control Variables : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Structural Analysis : Compare X-ray co-crystallography data with computational docking models to confirm binding modes .
Advanced: What strategies address in vitro vs. in vivo efficacy discrepancies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance oral absorption .
- Formulation Optimization : Use lipid-based nanoparticles to improve solubility and reduce plasma protein binding .
- PK/PD Modeling : Conduct tiered dosing studies in rodents to correlate plasma exposure (AUC) with target modulation .
Advanced: How to integrate computational methods into target interaction studies?
- Molecular Docking : Use Glide or AutoDock to predict binding poses in kinase ATP pockets (e.g., PDB: 4L6T) .
- MD Simulations : Simulate ligand-protein dynamics (50–100 ns trajectories) to assess stability of trifluoromethyl-triazole interactions .
- Free Energy Calculations : Apply MM-GBSA to rank derivatives by predicted binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
